1-Methoxy-2-methylpropane
Overview
Description
1-Methoxy-2-methylpropane, also known as methyl tert-butyl ether, is an organic compound with the molecular formula C₅H₁₂O. It is a clear, colorless, and flammable liquid with a characteristic ether-like odor. This compound is widely used as a fuel additive to enhance the octane rating of gasoline and reduce engine knocking .
Preparation Methods
1-Methoxy-2-methylpropane can be synthesized through several methods:
Chemical Reactions Analysis
1-Methoxy-2-methylpropane undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen iodide for substitution and strong oxidizing agents for oxidation reactions.
Scientific Research Applications
1-Methoxy-2-methylpropane has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 1-Methoxy-2-methylpropane as a fuel additive involves its ability to increase the octane rating of gasoline. This is achieved by its high resistance to knocking, which allows for smoother and more efficient combustion in engines . As an anesthetic, it acts on the central nervous system by modulating the activity of GABA_A receptors, leading to sedation and loss of consciousness .
Comparison with Similar Compounds
1-Methoxy-2-methylpropane can be compared with other similar compounds such as:
1-Methoxybutane: This compound has a similar ether structure but differs in its carbon chain length, leading to different physical properties and reactivity.
2-Methoxybutane: Another ether with a different substitution pattern, affecting its boiling point and solubility.
2-Methoxy-2-methylpropane: This compound is structurally similar but has different reactivity due to the position of the methoxy group.
This compound is unique due to its widespread use as a fuel additive and its historical significance as an anesthetic.
Properties
IUPAC Name |
1-methoxy-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-5(2)4-6-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVYEJXMYBUCMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211540 | |
Record name | Ether, isobutyl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
211.0 [mmHg] | |
Record name | Methyl isobutyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15510 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
625-44-5 | |
Record name | Methyl isobutyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ether, isobutyl methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ether, isobutyl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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